molecular formula C40H62N12O14S B612625 Laminin (925-933)

Laminin (925-933)

Cat. No.: B612625
M. Wt: 967.1 g/mol
InChI Key: NGBBIWFVAWMQKZ-JDIVNGTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laminin (925-933) is a synthetic peptide with the amino acid sequence CDPGYIGSR, derived from residues 925-933 of the laminin B1 chain . This sequence is a key biologically active motif that mediates cell adhesion by binding to the high-affinity 67-kD laminin receptor (67LR) . As a receptor agonist, this peptide stimulates laminin-dependent processes such as endothelial cell attachment and chemotaxis . In research applications, Laminin (925-933) has been shown to promote the attachment of HT-1080 and CHO cells to culture plates and acts as a chemoattractant for B16F10 murine melanoma cells . Its role in modulating cell-matrix interactions makes it a valuable tool for studying mechanisms of cell adhesion, migration, and signaling in various contexts, including neurobiology and cancer research . In a murine model of proliferative retinopathy, Lamβ1925–933 was found to significantly inhibit pathological neovascularization while promoting revascularization of the ischemic retina, highlighting its potential in researching angiogenic disorders . The peptide is provided as a lyophilized powder with a purity of >95% and should be stored at -20°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H62N12O14S/c1-3-20(2)32(37(63)46-17-30(56)48-27(18-53)35(61)49-24(39(65)66)6-4-12-44-40(42)43)51-34(60)25(14-21-8-10-22(54)11-9-21)47-29(55)16-45-36(62)28-7-5-13-52(28)38(64)26(15-31(57)58)50-33(59)23(41)19-67/h8-11,20,23-28,32,53-54,67H,3-7,12-19,41H2,1-2H3,(H,45,62)(H,46,63)(H,47,55)(H,48,56)(H,49,61)(H,50,59)(H,51,60)(H,57,58)(H,65,66)(H4,42,43,44)/t20-,23-,24-,25-,26-,27-,28-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBBIWFVAWMQKZ-JDIVNGTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H62N12O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

967.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solubility in Common Solvents

The peptide exhibits variable solubility depending on the solvent:

  • Dimethyl sulfoxide (DMSO) : ≥48.35 mg/mL

  • Ethanol (EtOH) : ≥17.77 mg/mL

  • Water (H₂O) : ≥15.53 mg/mL

For long-term storage, aliquots are recommended to avoid repeated freeze-thaw cycles, with stability maintained for up to 6 months at -80°C or 1 month at -20°C. Heating to 37°C with brief sonication improves dissolution.

Stock Solution Preparation

Standard Stock Formulation

Stock solutions are typically prepared at 10 mM concentration. The following table outlines mass-to-volume conversions for common quantities:

Mass (mg)Volume for 10 mM (mL)
10.1034
50.5170
101.0341

Data derived from molarity calculations

Trifluoroacetate (TFA) Salt Form

The TFA derivative (GC36420, molecular weight: 1,081.08 Da) requires adjusted calculations due to its higher molecular weight:

Mass (mg)Volume for 10 mM (mL)
10.0925
50.4625
100.9250

Coating Protocols for Cell Culture

Standard Coating Procedure

Laminin (925-933) enhances cell attachment when adsorbed onto culture surfaces. A validated protocol includes:

  • Reconstitution : Dilute in sterile PBS to 10 μg/mL.

  • Adsorption : Apply 0.5–1.0 mL per 6-well plate, incubating 6 hours at room temperature.

  • Blocking : Treat with 0.1% w/v bovine serum albumin (BSA) in PBS for 30 minutes.

  • Washing : Rinse with Dulbecco's Modified Eagle Medium (DMEM) before cell seeding.

Neural Culture Optimization

For neurite outgrowth studies, a layered coating approach yields superior results:

  • Poly-L-ornithine Pre-coating : 100 μg/mL in PBS, 30-minute incubation.

  • Laminin Overlay : 50 μg/mL in PBS, overnight at 37°C.

  • Post-treatment : Rinse with PBS or serum-free medium to remove excess peptide.

In Vivo Formulation Strategies

Solubility-Driven Preparation

Animal studies utilize DMSO-based master stocks due to high solubility (48.35 mg/mL). A typical workflow involves:

  • Primary Solution : Dissolve peptide in DMSO at 50 mg/mL.

  • Dilution Series : Mix with PEG300 and Tween 80 in sequence, ensuring clarity at each step.

  • Final Formulation : Adjust to working concentration with double-distilled water.

Tumor Angiogenesis Inhibition

Intraperitoneal administration at 100–300 μg/mL significantly reduces tumor growth in murine models. Dose optimization is critical, as higher concentrations (>500 μg/mL) may induce cytotoxicity.

Protocol Optimization and Troubleshooting

Concentration-Dependent Effects

  • Cell Attachment : Maximal HT-1080 and CHO cell adhesion occurs at 300 μg/mL.

  • Chemotaxis : B16F10 melanoma cells show peak response at 100 μg/mL, achieving 30% efficacy compared to full-length laminin.

Common Pitfalls

  • Gel Formation : Rapid thawing of frozen stocks causes irreversible gelation; gradual warming at 4°C is essential.

  • Surface Drying : Over-drying coated plates disrupts peptide conformation, reducing bioactivity.

VendorCatalog No.PuritySolubility (DMSO)
GlpBioGP10103>98%48.35 mg/mL
APExBIOA1023>95%48.35 mg/mL
Thermo Scientific10315493Unspecified15.53 mg/mL (H₂O)

Data synthesized from vendor specifications

Emerging Applications and Methodological Innovations

Recent studies demonstrate the peptide’s utility in:

  • 3D Cell Culture : Covalent linkage to agarose gels supports dorsal root ganglion neurite extension.

  • Drug Screening : Serves as a substrate for high-throughput anti-metastatic compound testing .

Chemical Reactions Analysis

Types of Reactions: Laminin (925-933) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the cysteine residue.

Common Reagents and Conditions:

    Peptide Bond Formation: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), and N-methylmorpholine (NMM) are commonly used.

    Deprotection: Trifluoroacetic acid (TFA) is used to remove protecting groups.

    Oxidation: Hydrogen peroxide (H2O2) can be used to oxidize cysteine residues to form disulfide bonds.

    Reduction: Dithiothreitol (DTT) is used to reduce disulfide bonds back to free thiols.

Major Products: The primary product of these reactions is the peptide itself, either in its protected or deprotected form. Oxidation and reduction reactions can lead to the formation or cleavage of disulfide bonds .

Scientific Research Applications

Biological Functions and Mechanisms

Laminins are essential components of the extracellular matrix, influencing cell adhesion, differentiation, migration, and signaling pathways. The specific peptide Laminin (925-933) has been shown to bind to laminin receptors, which is crucial for mediating these biological functions.

Key Biological Roles:

  • Cell Adhesion: Laminin (925-933) promotes the attachment of various cell types, including fibroblasts and epithelial cells, to the extracellular matrix.
  • Chemotaxis: This peptide acts as a chemoattractant for certain cell lines, enhancing their migratory responses towards higher concentrations of laminin.
  • Inhibition of Metastasis: Studies indicate that Laminin (925-933) can inhibit experimental metastasis in cancer models by competing with full-length laminin for receptor binding .

Applications in Research

Laminin (925-933) has versatile applications in different experimental setups:

Cell Culture

  • Cell Attachment Studies: It has been demonstrated that Laminin (925-933) significantly enhances the attachment of HT-1080 and CHO cells when used at concentrations of 100 and 300 µg/ml .
  • Chemoattractant Activity: In experiments with B16F10 murine melanoma cells, this peptide showed about 30% of the maximal response observed with full-length laminin, indicating its potential as a chemoattractant .

Molecular Biology Techniques

Laminin (925-933) is utilized in various molecular biology techniques:

  • Western Blotting: It serves as a blocking peptide to prevent non-specific binding in immunoblotting assays.
  • Immunohistochemistry and Immunofluorescence: The peptide is employed to visualize laminin receptor interactions within tissue samples .

Case Studies

Several studies highlight the functional diversity and potential therapeutic applications of Laminin (925-933):

Study on Neurite Outgrowth

A study demonstrated that Laminin (925-933) promotes neurite outgrowth in cultured neurons, suggesting its role in neural development and regeneration .

Impact on Cancer Metastasis

Research indicates that Laminin (925-933) inhibits the migration of cancer cells, thereby reducing metastatic potential. This was evidenced by in vitro assays showing reduced chemotactic responses when cells were treated with this peptide compared to full-length laminin .

Data Table: Summary of Applications

Application AreaDescriptionReference
Cell CultureEnhances cell attachment and promotes migration
Western BlotUsed as a blocking peptide for specific binding prevention
ImmunohistochemistryVisualizes receptor interactions in tissue
Neurite OutgrowthPromotes growth in neuronal cultures
Cancer ResearchInhibits metastasis and reduces cancer cell migration

Conclusions

Laminin (925-933) serves as a vital tool in cellular and molecular biology research due to its ability to influence cell behavior through receptor interactions. Its applications extend from basic research into cell biology to potential therapeutic avenues in cancer treatment and neurobiology. The ongoing exploration of its mechanisms will likely yield further insights into its utility across various scientific disciplines.

Mechanism of Action

Laminin (925-933) exerts its effects by binding to the laminin receptor on the cell surface. This interaction mediates various cellular processes, including adhesion, migration, and differentiation. The peptide sequence CDPGYIGSR is particularly active in promoting the adhesion of epithelial cells. It also interacts with other extracellular matrix components such as collagen IV, heparan sulfate proteoglycan, and nidogen-entactin, facilitating cellular interactions with the matrix .

Comparison with Similar Compounds

Functional and Mechanistic Differences

Angiogenesis Inhibition

Compound Mechanism Efficacy (In Vivo) Reference
Laminin (925-933) Blocks endothelial migration via YIGSR domain 78% reduction in tumor growth (Sarcoma 180)
mEGF33-42 Antagonizes laminin/EGF receptor crosstalk 100% inhibition of chick CAM angiogenesis
RGD Competes for integrin binding Limited antiangiogenic activity N/A

Neurite Outgrowth Support

Compound Model System Effect Reference
Laminin (925-933) Rat DRG neurons in 3D agarose gel Significant axonal regeneration
Full-length Laminin Same as above Similar efficacy but higher cost
YIGSR DRG neurons Partial adhesion, no regeneration

Structural and Pharmacokinetic Considerations

Solubility and Stability

Compound Solubility (mg/mL) Stability Notes
Laminin (925-933) ≥15.53 (H₂O), ≥48.35 (DMSO) Stable at -20°C; degrades at RT TFA salt enhances solubility
Lam.B1(925-933)-NH₂ Similar to base form Enhanced serum stability due to amidation
mEGF33-42 Not reported Requires reducing conditions (Cys residues)

Species-Specific Effects

  • Laminin (925-933) : Consistent activity in mammalian systems but variable in avian models .
  • mEGF33-42 : Broad antiangiogenic effects across species but ineffective in ascitic tumor models .

Biological Activity

Laminin (925-933), a peptide derived from the laminin β1 chain, has garnered significant attention in the field of biomedical research due to its diverse biological activities. This peptide, with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg, interacts with the laminin receptor (67LR) and plays a crucial role in various cellular processes such as adhesion, migration, and differentiation.

Overview of Laminin

Laminins are a family of glycoproteins that are essential components of the extracellular matrix (ECM), primarily found in basement membranes. They consist of three chains: alpha, beta, and gamma. The β1 chain is particularly important for cell adhesion and signaling processes. Laminin (925-933) specifically binds to the 67-kDa laminin receptor, which is implicated in several physiological and pathological processes including cancer metastasis and wound healing .

1. Cell Adhesion and Migration

Laminin (925-933) has been shown to enhance cell adhesion and migration in various cell types. In vitro studies have demonstrated that this peptide stimulates the attachment of human endothelial cells and melanoma cells to culture plates. For instance, at concentrations of 100 µg/ml, it significantly promoted cell attachment, indicating its potential as a therapeutic agent for enhancing tissue regeneration .

2. Angiogenesis

The peptide exhibits pro-angiogenic properties, particularly in models of retinal neovascularization. Research indicates that administration of Laminin (925-933) significantly reduced retinal ischemia while promoting revascularization in hypoxia-induced retinopathy models. This effect was attributed to its agonistic activity on the 67LR, which modulates angiogenic responses by influencing endothelial cell motility .

3. Neuroprotection

Studies have highlighted the neuroprotective effects of Laminin (925-933) against apoptosis induced by various factors such as ketamine in developing neuronal tissues. Activation of non-integrin laminin receptors has been shown to attenuate neuronal apoptosis, suggesting that this peptide may play a protective role in neurodevelopmental contexts .

Case Study 1: Retinal Neovascularization

In a murine model of hypoxia-induced proliferative retinopathy, treatment with Laminin (925-933) resulted in:

  • Significant reduction in retinal neovascularization (P < 0.001).
  • Increased central retinal capillary density compared to controls.
  • Enhanced revascularization correlated with decreased ischemic areas.

These findings suggest that Laminin (925-933) could be a viable therapeutic option for conditions characterized by abnormal angiogenesis .

Case Study 2: Neuronal Apoptosis

In experiments involving rat retinas exposed to ketamine:

  • Blockade of non-integrin laminin receptors led to increased neuronal apoptosis.
  • Activation of these receptors by Laminin (925-933) reduced apoptosis rates.
  • MMP9 activity was implicated in laminin degradation, linking it to neuronal death during ketamine exposure.

This study underscores the potential of Laminin (925-933) as a neuroprotective agent in pharmacological contexts .

Comparative Analysis

Property Laminin (925-933) Full-Length Laminin
Cell AdhesionEnhances adhesionStrong adhesive properties
Endothelial Cell MotilityStimulatesStrongly stimulates
AngiogenesisPromotesPromotes more robustly
NeuroprotectionProtective against apoptosisLimited neuroprotective effects

Q & A

Q. What is the molecular basis of Laminin (925-933)'s role in cell adhesion, and how can this be experimentally validated?

Laminin (925-933) (CDPGYIGSR) binds to the 67 kDa laminin receptor via its Tyr-Ile-Gly-Ser-Arg (YIGSR) motif, mediating cell adhesion through integrin-independent pathways . To validate this, researchers can perform cell attachment assays using HT-1080 fibrosarcoma or CHO cells, with optimal concentrations of 100–300 µg/ml in serum-free media. Controls should include scrambled peptides or full-length laminin to confirm specificity . Quantify adhesion using fluorescence or colorimetric methods (e.g., crystal violet staining) and compare results to baseline adhesion in untreated plates .

Q. How does Laminin (925-933) influence neurite outgrowth in neuronal models, and what experimental parameters are critical?

In dorsal root ganglia (DRG) models, Laminin (925-933) covalently linked to agarose gels enhances neurite extension by mimicking extracellular matrix interactions . Key parameters include:

  • Concentration : 100 µg/ml for 5–24 hours.
  • Substrate preparation : Covalent conjugation to avoid peptide leaching.
  • Controls : Underivatized gels or YIGSR-scrambled peptides to isolate effects . Measure neurite length using image analysis software (e.g., ImageJ) and normalize to positive controls (e.g., full-length laminin) .

Advanced Research Questions

Q. How can contradictory data on Laminin (925-933)'s inhibitory vs. stimulatory effects on cell adhesion be resolved?

Discrepancies arise from experimental variables such as:

  • Peptide presentation : Soluble vs. immobilized forms (e.g., films vs. gels) alter receptor binding kinetics .
  • Cell type specificity : HT-1080 cells show adhesion stimulation, while other lines (e.g., B16F10 melanoma) exhibit chemotactic responses .
  • Competitive inhibition : Soluble Laminin (925-933) may block full-length laminin binding, reducing adhesion in certain contexts . To resolve contradictions, standardize assay conditions (e.g., substrate rigidity, incubation time) and validate findings across multiple cell lines .

Q. What strategies optimize Laminin (925-933) derivatization for in vivo nerve regeneration studies?

In rat dorsal root transection models, Laminin (925-933)-derivatized gels outperform saline or underivatized controls by providing bioactive cues for axonal growth . Optimization includes:

  • Crosslinking methods : Use carbodiimide chemistry (e.g., EDC/NHS) to ensure peptide stability in vivo.
  • Dosage : 10–50 µM peptide per mg of gel matrix.
  • Functional assessment : Combine histological analysis (e.g., H&E staining) with behavioral tests (e.g, locomotor recovery scales) . Compare outcomes to alternative peptides (e.g., RGD sequences) to evaluate specificity .

Q. How can researchers address batch-to-batch variability in synthetic Laminin (925-933) for reproducible experiments?

Variability arises from synthesis/purification methods. Mitigation strategies include:

  • Quality control : Require ≥95% purity (HPLC) and mass spectrometry (MS) validation of molecular weight (967.1 Da) .
  • Solubility protocols : Prepare stock solutions in DMSO (>20 mg/ml) and dilute in PBS to avoid aggregation .
  • Documentation : Demand detailed Certificates of Analysis (CoA) from suppliers, including endotoxin levels and storage conditions (-20°C in lyophilized form) .

Methodological Guidance

Q. What are best practices for replicating Laminin (925-933) cell migration assays?

For chemotaxis assays (e.g., Boyden chambers):

  • Gradient setup : Apply 100 µg/ml Laminin (925-933) in the lower chamber vs. serum-free media in the upper chamber.
  • Incubation time : 5 hours for B16F10 cells .
  • Quantification : Stain migrated cells with Giemsa and count using automated microscopy. Normalize to positive controls (e.g., 10% FBS) . Include controls with full-length laminin to assess competitive inhibition .

Q. How should researchers design studies to explore Laminin (925-933)'s role in disease models (e.g., cancer metastasis)?

  • In vitro : Use transwell invasion assays with Matrigel-coated membranes and Laminin (925-933) as a chemoattractant .
  • In vivo : Inject tumor cells pre-treated with Laminin (925-933) into animal models (e.g., zebrafish or mice) and track metastasis via bioluminescence .
  • Mechanistic analysis : Knock down laminin receptors (e.g., 67LR) with siRNA to confirm pathway dependency .

Data Interpretation & Troubleshooting

Q. Why might Laminin (925-933) show reduced activity in long-term cell culture experiments?

Potential issues include:

  • Peptide degradation : Avoid repeated freeze-thaw cycles; aliquot stock solutions.
  • Receptor saturation : Test lower concentrations (10–50 µg/ml) for chronic exposure studies .
  • Matrix interference : Pre-coat culture plates with collagen or fibronectin to prevent nonspecific binding .

Q. How to validate the specificity of Laminin (925-933)-receptor interactions in competitive assays?

  • Competitors : Use excess YIGSR-scrambled peptides or antibodies against the 67 kDa receptor.
  • Binding assays : Perform surface plasmon resonance (SPR) to measure dissociation constants (Kd). Reported Kd for Laminin (925-933) is ~10<sup>-6</sup> M, lower than the amide form .
  • Mutagenesis : Engineer cells with receptor deletions (e.g., CRISPR/Cas9) to abolish adhesion .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
Laminin (925-933)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.